![molecular formula C8H13NO5 B1378931 2-Oxa-6-azaspiro[3.4]octane oxalate CAS No. 1408075-00-2](/img/structure/B1378931.png)

2-Oxa-6-azaspiro[3.4]octane oxalate

Descripción general

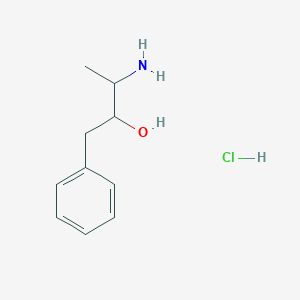

Descripción

“2-Oxa-6-azaspiro[3.4]octane oxalate” is a chemical compound with the molecular formula C14H24N2O6 . It is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibits epidermal growth factor receptor (EGFR) inhibitory activities .

Synthesis Analysis

The synthesis of “2-Oxa-6-azaspiro[3.4]octane oxalate” involves a [3+2] cycloaddition . This improved synthesis method allows for the production of multi-gram quantities of the compound in relatively high yields .Molecular Structure Analysis

The molecular structure of “2-Oxa-6-azaspiro[3.4]octane oxalate” is characterized by a spirocyclic structure, which includes an oxygen atom and a nitrogen atom . The InChI string of the compound isInChI=1S/2C6H11NO.C2H2O4/c2*1-2-7-3-6(1)4-8-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6) . Chemical Reactions Analysis

“2-Oxa-6-azaspiro[3.4]octane oxalate” is used as a reactant in the preparation of aminopyridine derivatives as PI3K inhibitors .Physical And Chemical Properties Analysis

The molecular weight of “2-Oxa-6-azaspiro[3.4]octane oxalate” is 316.35 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 316.16343649 g/mol . The topological polar surface area of the compound is 117 Ų .Aplicaciones Científicas De Investigación

Synthesis and Drug Discovery

- Multifunctional Modules in Drug Discovery : 2-Oxa-6-azaspiro[3.4]octane oxalate is part of a class of compounds synthesized for use as multifunctional modules in drug discovery. These novel spirocycles are designed for structural diversity and have been created through robust, step-economic routes. Enantioselective approaches to these spirocycles have also been reported, enhancing their potential in drug development (Li, Rogers-Evans, & Carreira, 2013).

Chemical Synthesis and Modification

- Enhanced Chemical Synthesis : The compound has been synthesized through improved routes, particularly using (3+2) cycloaddition. This synthesis has allowed the production of the compound in multi-gram quantities with relatively high yields, indicating its potential for large-scale production and use in various chemical applications (王雯, 陆秀宏, 董肖椿, & 赵伟利, 2015).

Structural and Conformational Analysis

- NMR Spectroscopy for Structural Analysis : 1-Oxa-2-azaspiro[2.5]octane derivatives, closely related to 2-Oxa-6-azaspiro[3.4]octane, have been analyzed using NMR spectroscopy. This analysis determined their relative configuration and preferred conformations, which is crucial for understanding their chemical behavior and potential applications (Montalvo-González & Ariza-Castolo, 2012).

Improved Properties for Application

- Synthesis and Properties Enhancement : There has been research on improving the synthesis of related bicyclic spiro compounds, like 2-oxa-6-azaspiro[3.3]heptane, often isolated as oxalate salts. The isolation as sulfonic acid salts has yielded more stable and soluble products, enhancing their applicability (van der Haas et al., 2017).

Safety And Hazards

Direcciones Futuras

The design and synthesis of surrogates of “2-Oxa-6-azaspiro[3.4]octane oxalate” may help to explore the chemical and patent space in medicinal chemistry . The compound’s involvement in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibits EGFR inhibitory activities, suggests potential applications in the development of new drugs .

Propiedades

IUPAC Name |

2-oxa-7-azaspiro[3.4]octane;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.C2H2O4/c1-2-7-3-6(1)4-8-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXRHUMGWMWGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12COC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-6-azaspiro[3.4]octane oxalate | |

CAS RN |

1523570-96-8 | |

| Record name | 2-Oxa-6-azaspiro[3.4]octane, ethanedioate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523570-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate](/img/structure/B1378848.png)

![3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378849.png)

![2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1378853.png)

![{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride](/img/structure/B1378858.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid](/img/structure/B1378863.png)

![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride](/img/structure/B1378865.png)

![9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1378868.png)

![8-Boc-1,8-diazaspiro[4.6]undecane](/img/structure/B1378871.png)